molecular formula C9H14N2O B13113758 1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine

1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13113758
M. Wt: 166.22 g/mol
InChI Key: MHZLBXNZYQKVCY-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Chemical Reactions Analysis

1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used in each reaction .

Scientific Research Applications

1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets within biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits .

Comparison with Similar Compounds

1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(6-Methoxy-2-methylpyridin-3-yl)ethan-1-amine: This compound has a similar structure but differs in the presence of an ethyl group instead of a methyl group.

    1-(6-Methoxy-2-methylpyridin-3-yl)-2-methylpropan-1-one:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(6-methoxy-2-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C9H14N2O/c1-7-8(6-10-2)4-5-9(11-7)12-3/h4-5,10H,6H2,1-3H3

InChI Key

MHZLBXNZYQKVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CNC

Origin of Product

United States

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